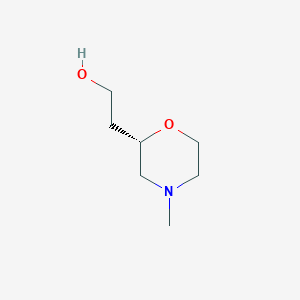
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of a chiral center in this compound makes it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylmorpholine and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over reaction parameters.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Automated Processes: Automated processes and continuous flow techniques are employed to increase efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to various biological effects.
Receptor Interaction: The compound may interact with receptors on cell surfaces, triggering signaling pathways.
Metabolic Pathways: It can be metabolized by the body, leading to the formation of active metabolites that exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the chiral center.
4-Methylmorpholine: Lacks the ethan-1-ol group.
2-(4-Methylmorpholin-2-yl)ethanol: The racemic mixture of the compound.
Uniqueness
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-[(2S)-4-methylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Clé InChI |
KMNCMJBGDUZKRM-ZETCQYMHSA-N |
SMILES isomérique |
CN1CCO[C@H](C1)CCO |
SMILES canonique |
CN1CCOC(C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


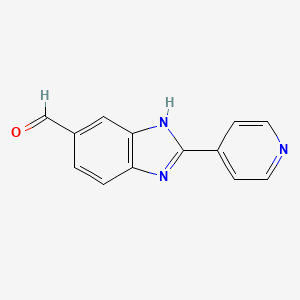
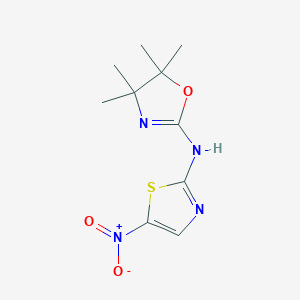
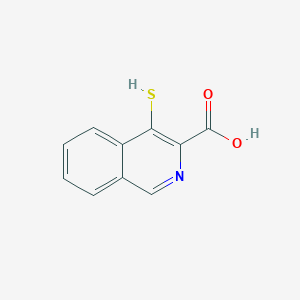
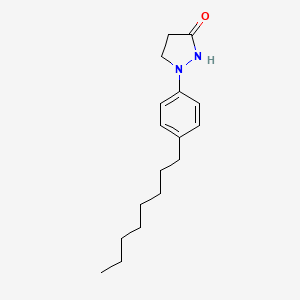
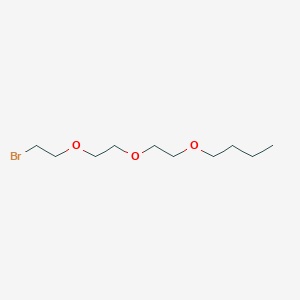
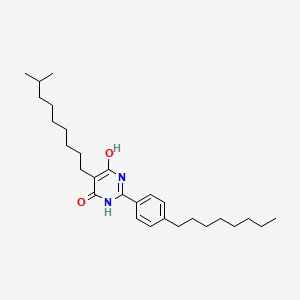
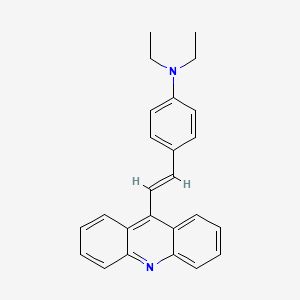
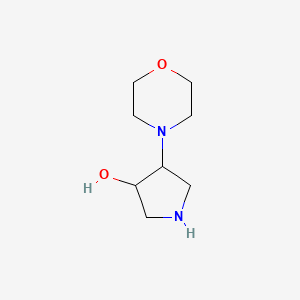
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
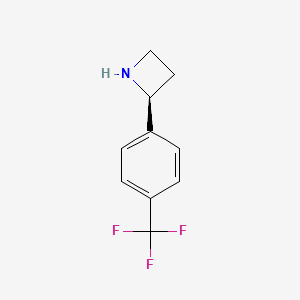
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
